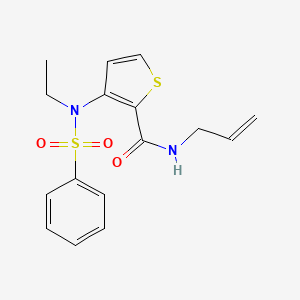

![molecular formula C29H28N4O3 B2525871 N-(diphenylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900889-07-8](/img/structure/B2525871.png)

N-(diphenylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of intermediates such as dimethyl acetylenedicarboxylate with other reactive molecules. For instance, the reaction with ethyl 1H-perimidine-2-carboxylate yields 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives, which share a similar pyrimidine core to our compound of interest . The synthesis of these compounds is typically performed under controlled conditions to optimize yields and selectivity. The synthesis of the target compound would likely involve similar strategies, possibly using a diphenylmethyl and methoxypropyl substituent in the initial steps.

Molecular Structure Analysis

The molecular structure of related compounds is elucidated using techniques such as NMR spectroscopy and mass spectrometry . These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For the target compound, we can expect that NMR would reveal the presence of the methoxypropyl and diphenylmethyl groups, as well as the pyrimidine and pyrrolo rings.

Chemical Reactions Analysis

The reactivity of similar compounds can be quite complex. For example, dynamic NMR spectroscopic studies have been used to investigate prototropic tautomerism in ethyl 1H-perimidine-2-carboxylate, which is a process where protons shift within the molecule, leading to different tautomeric forms . The target compound may also exhibit such reactivity, which could be influenced by its substituents and the electronic nature of the fused ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the ones discussed are influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's solubility, melting point, and stability. The antibacterial and antiallergenic activities of related compounds suggest potential bioactive properties . The target compound's properties would need to be empirically determined, but we can hypothesize that it may exhibit similar biological activities due to its structural similarities.

Applications De Recherche Scientifique

Structural Modifications and Molecular Interactions

The study of structural modifications leading to changes in supramolecular aggregation of related compounds, such as thiazolo[3, 2-a]pyrimidines, offers insights into their conformational features. By varying the substituents at positions and on the aryl at C5 in the main molecular scaffold, significant differences in the intermolecular interaction patterns are observed. This has implications for designing compounds with tailored properties for specific applications, including drug design and material science (H. Nagarajaiah, N. Begum, 2014).

Synthesis and Biological Activity

The synthesis of novel compounds derived from visnaginone and khellinone, leading to anti-inflammatory and analgesic agents, highlights the potential medicinal applications of structurally related pyrrolopyrimidine compounds. These findings suggest avenues for the development of new therapeutic agents based on modifying the pyrrolopyrimidine core structure (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antifungal Properties

Research into pyrido[2,3-d]pyrimidines reveals significant antifungal activities among some synthesized compounds, suggesting the potential of pyrrolopyrimidine derivatives in developing new antifungal agents. This underscores the importance of structural modifications to enhance biological activity against specific pathogens (F. Hanafy, 2011).

Catalytic and Polymerization Initiatives

The selective formation of homoleptic and heteroleptic complexes based on pyrrolyl derivatives and their performance as initiators of ε-caprolactone polymerization open new perspectives in catalysis and polymer science. Such research is crucial for advancing materials science, particularly in the synthesis of biodegradable polymers (Y. Matsuo, and Kazushi Mashima, K. Tani, 2001).

Antiviral Research

The exploration of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin for their antiviral activity emphasizes the role of pyrrolopyrimidine derivatives in antiviral research. Such studies contribute to the development of new antiviral drugs, especially for combating diseases caused by viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (T. Renau, C. Kennedy, R. Ptak, J. Breitenbach, J. Drach, L. Townsend, 1996).

Propriétés

IUPAC Name |

N-benzhydryl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O3/c1-20-11-9-16-33-26(20)31-27-23(29(33)35)19-24(32(27)17-10-18-36-2)28(34)30-25(21-12-5-3-6-13-21)22-14-7-4-8-15-22/h3-9,11-16,19,25H,10,17-18H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDKFXZLIQUCCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2525788.png)

![2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2525792.png)

![Methyl 4-[2-(mesitylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2525796.png)

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2525797.png)

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2525799.png)

![[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B2525800.png)

![Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2525806.png)

![Methyl 4,5-dimethoxy-2-(3-phenylbenzo[c]isoxazole-5-carboxamido)benzoate](/img/structure/B2525808.png)

![Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate](/img/structure/B2525811.png)